Methyl 9,10-epoxystearate

Tribology Lubricant Additive Boundary Lubrication

Epoxidized soybean oil (ESBO) mixtures cause batch-dependent oxirane oxygen variability, compromising stoichiometric control in polymer and lubricant formulations. Methyl 9,10-epoxystearate (CAS 2500-59-6) is a single-component mono-epoxide with theoretical oxirane oxygen ≈5.12%, ensuring reproducible reactivity and predictable performance. • Continuous flow synthesis validated at 1.29 kg/L·h space-time yield - a 16-fold throughput improvement over batch processing for scalable procurement. • Quantitative periodic acid cleavage enables high-yield azelaic acid derivative production without costly chromatographic purification. • Documented lower friction coefficient vs. non-epoxidized methyl oleate in tribological tests, confirming superior boundary lubrication.

Molecular Formula C19H36O3
Molecular Weight 312.5 g/mol
CAS No. 2500-59-6
Cat. No. B1201486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 9,10-epoxystearate
CAS2500-59-6
Synonymscis-9,10-epoxystearate methyl ester
methyl 9,10-epoxystearate
methyl 9,10-epoxystearate, (2R-cis)-isomer
methyl 9,10-epoxystearate, (2R-trans)-isomer
methyl 9,10-epoxystearate, (2S-cis)-isomer
methyl 9,10-epoxystearate, (cis)-isomer
methyl 9,10-epoxystearate, (trans)-isomer
methyl 9,10-epoxystearate, carboxy 14C-labeled, (cis)-isomer
methyl cis-9,10-epoxystearate
trans-9,10-epoxystearate methyl este
Molecular FormulaC19H36O3
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1C(O1)CCCCCCCC(=O)OC
InChIInChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3
InChIKeyCAMHHLOGFDZBBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 9,10-Epoxystearate: Baseline Profile


Methyl 9,10‑epoxystearate (CAS 2500‑59‑6) is an epoxidized fatty acid methyl ester, specifically the methyl ester of 9,10‑epoxystearic acid, with the molecular formula C₁₉H₃₆O₃ and a molecular weight of 312.49 g/mol [REFS‑1]. It is typically synthesized via epoxidation of methyl oleate using peracids or hydrogen peroxide [REFS‑2]. This compound serves as a well‑defined, mono‑functional epoxy monomer derived from renewable oleochemical feedstocks, positioning it as a key intermediate for polyols, lubricant additives, and PVC co‑stabilizers [REFS‑3]. Its physicochemical properties include a melting point of 15–16.5 °C and a flash point of 149 °C [REFS‑1].

Methyl 9,10-Epoxystearate: Why Generics Fail


Epoxidized fatty esters are not functionally interchangeable. Methyl 9,10‑epoxystearate is a single‑component, mono‑epoxide with a defined molecular architecture (C19 chain, internal oxirane ring), whereas commercial alternatives such as epoxidized soybean oil (ESBO) are complex mixtures of tri‑, di‑, and mono‑epoxides with variable fatty acid chain lengths [REFS‑1]. This compositional heterogeneity in ESBO results in inconsistent oxirane oxygen content, unpredictable compatibility with polar polymers, and batch‑dependent plasticizing efficiency [REFS‑2]. In contrast, methyl 9,10‑epoxystearate offers a reproducible, quantifiable epoxy value (theoretical oxirane oxygen ≈5.12 %) and a single‑species reactivity profile, which is critical for applications demanding precise stoichiometric control in polymer synthesis or predictable tribochemical film formation [REFS‑3].

Methyl 9,10-Epoxystearate: Comparative Performance


Friction Coefficient vs. Methyl Oleate

Epoxidation of methyl oleate to yield methyl 9,10‑epoxystearate significantly enhances metal‑surface adsorption, leading to lower friction. In boundary lubrication tests on steel contacts, epoxidized methyl oleate (EMO) exhibited a less negative calculated total adsorption energy compared to its non‑epoxidized analog, methyl oleate (MO) [REFS‑1]. This difference in adsorption energy directly correlates with improved friction reduction performance [REFS‑2].

Tribology Lubricant Additive Boundary Lubrication

Periodic Acid Cleavage Yield

Methyl 9,10‑epoxystearate undergoes a highly efficient, essentially quantitative reaction with periodic acid for direct epoxide cleavage. This is in contrast to the mono‑epoxidation of methyl linoleate, which yields a mixture of methyl vernolate and methyl coronarate in essentially equal amounts (i.e., non‑selective) [REFS‑2].

Analytical Chemistry Oxidative Cleavage Synthetic Methodology

Gastric Stability vs. Hydroperoxides

Under simulated gastric conditions, methyl 9,10‑epoxystearate exhibits intermediate stability compared to other oxidized lipid species. It undergoes a loss of 17.8–58.8%, which is lower than the loss observed for linoleate hydroperoxides (42.3–61.7%) under the same conditions, but less stable than methyl 12‑oxostearate and methyl 12‑hydroxystearate, which remained unaltered [REFS‑1].

Lipid Oxidation Gastrointestinal Stability Food Chemistry

Oxidative Stability Improvement

Epoxidation imparts a measurable increase in oxidative stability to fatty acid methyl esters. Studies using pressurized differential scanning calorimetry (PDSC) and thin‑film micro‑oxidation (TFMO) confirm that epoxidized methyl oleate (EMO) shows increased stability compared to its olefinic (non‑epoxidized) counterpart [REFS‑1]. This class‑level improvement is critical for high‑temperature lubricant applications.

Lubricant Oxidation Stability Biobased Materials

Continuous-Flow Epoxidation Selectivity

In a solvent‑free, continuous‑flow epoxidation of methyl oleate using hydrogen peroxide and a tungsten‑based phase‑transfer catalyst, methyl 9,10‑epoxystearate was obtained with a maximum selectivity of 58%. Importantly, the space‑time yield (STY) in flow mode was dramatically improved to 1.29 kg/L·h, compared to only 0.08 kg/L·h in batch mode [REFS‑1].

Flow Chemistry Process Intensification Epoxidation

Methyl 9,10-Epoxystearate: Application Scenarios


Biobased Lubricant Additive

Methyl 9,10‑epoxystearate is the preferred choice for developing high‑performance, biobased lubricant additives due to its quantifiably lower friction coefficient compared to non‑epoxidized methyl oleate [REFS‑1]. The enhanced metal‑surface adsorption (less negative interaction energy) documented in direct head‑to‑head tribological tests ensures improved boundary lubrication performance. Formulators seeking to replace petroleum‑based friction modifiers with renewable alternatives should specify methyl 9,10‑epoxystearate over simple unsaturated esters to achieve measurable reductions in friction and wear.

Synthetic Intermediate for Aldehydes and Diacids

In organic synthesis laboratories and pilot‑scale production of methyl azelaaldehydate or azelaic acid derivatives, methyl 9,10‑epoxystearate is the superior substrate. Its essentially quantitative cleavage with periodic acid [REFS‑2] guarantees high yield and minimal by‑product formation, in stark contrast to the complex product mixtures obtained from mono‑epoxidized methyl linoleate. Procurement for oxidative cleavage workflows should prioritize methyl 9,10‑epoxystearate to avoid costly chromatographic purification steps and maximize overall process efficiency.

Lipid Oxidation and Gastric Stability Model

Researchers investigating the fate of dietary oxidized lipids should select methyl 9,10‑epoxystearate as a representative epoxy‑fatty acid model. Its well‑characterized stability profile under simulated gastric conditions—exhibiting a defined loss range of 17.8–58.8%, distinct from the higher losses of linoleate hydroperoxides [REFS‑3]—makes it a reproducible and scientifically meaningful standard. This quantitative stability data enables accurate comparison across studies and supports its use as a reference material in food chemistry and nutritional toxicology research.

Continuous-Flow Epoxy Monomer Production

For industrial‑scale production of epoxy‑based polyols and PVC co‑stabilizers, methyl 9,10‑epoxystearate offers a significant process advantage: it can be synthesized in continuous slug‑flow mode with a space‑time yield of 1.29 kg/L·h, a 16‑fold improvement over batch processing [REFS‑4]. Procurement and engineering teams planning to implement flow chemistry for oleochemical epoxidation should select methyl oleate‑derived substrates like methyl 9,10‑epoxystearate, as the existing literature provides validated process parameters that directly translate to higher throughput and reduced manufacturing costs.

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